

Application Notes and Protocols for CH6953755

Administration in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

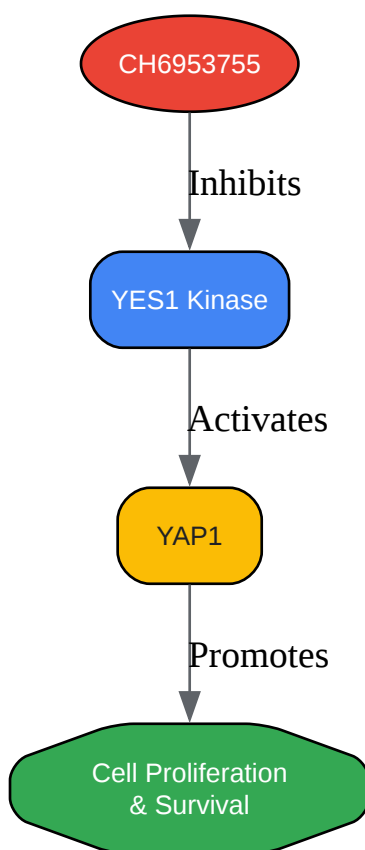
These application notes provide a comprehensive overview of the administration of **CH6953755**, a selective YES1 kinase inhibitor, in preclinical animal models. The following protocols and data are intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

CH6953755 is a potent and orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.^[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several cancers.^[1] **CH6953755** exerts its antitumor activity by inhibiting the autophosphorylation of YES1, which in turn modulates the downstream Yes-associated protein 1 (YAP1) signaling pathway.^[1] This pathway plays a crucial role in cell proliferation and survival.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **CH6953755**.



[Click to download full resolution via product page](#)

Figure 1: CH6953755 inhibits the YES1/YAP1 signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the oral administration of **CH6953755** in a mouse xenograft model.

Parameter	Value	Animal Model	Tumor Model	Source
Administration Route	Oral Gavage	Female BALB/c-nu/nu mice	Rat-2_YES1 xenograft	[2]
Dosage	60 mg/kg	Female BALB/c-nu/nu mice	Rat-2_YES1 xenograft	[1][2]
Frequency	Daily	Female BALB/c-nu/nu mice	Rat-2_YES1 xenograft	[2]
Duration	10 days	Female BALB/c-nu/nu mice	Rat-2_YES1 xenograft	[2]

Note: Comprehensive pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability for **CH6953755** in animal models are not readily available in the public domain. Furthermore, detailed protocols for intravenous administration and efficacy data in other xenograft models have not been identified.

Experimental Protocols

Protocol 1: Oral Administration of **CH6953755** in a Mouse Xenograft Model

This protocol details the preparation and oral administration of **CH6953755** to mice bearing xenograft tumors.

Materials:

- **CH6953755** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Vortex mixer
- Animal gavage needles (20-22 gauge, 1-1.5 inch)
- 1 mL syringes
- Animal balance

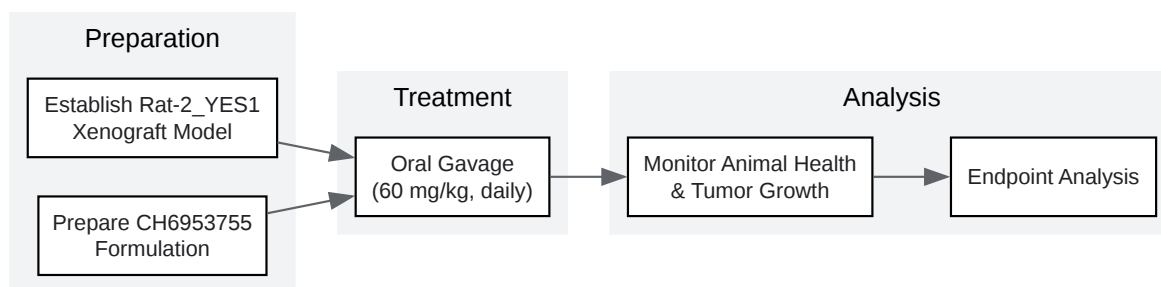
Procedure:

- Animal Model: Female BALB/c-nu/nu mice are inoculated with Rat-2_YES1 cells to establish xenograft tumors.[2]
- Formulation Preparation (for a 6 mg/mL solution):
 - Prepare a 20.8 mg/mL stock solution of **CH6953755** in DMSO.
 - In a sterile microcentrifuge tube, add 100 μ L of the **CH6953755** DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly by vortexing.
 - Add 50 μ L of Tween-80 and mix thoroughly by vortexing.
 - Add 450 μ L of sterile saline to bring the final volume to 1 mL.
 - Vortex the final solution until it is a clear and homogenous solution. This yields a 2.08 mg/mL solution. For a 60 mg/kg dose in a 20g mouse, the required concentration is 6 mg/mL. The formulation ratios will need to be adjusted accordingly to achieve the desired concentration while maintaining solubility. It is recommended to perform a solubility test prior to preparing the bulk formulation.
- Dosing:
 - Weigh each mouse to determine the precise dosing volume. For a 60 mg/kg dose, a 20 g mouse would require a 1.2 mg dose.

- Administer the formulated **CH6953755** solution via oral gavage at a volume of 10 mL/kg.
- Dose the animals daily for a period of 10 days.[2]
- Monitoring:
 - Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
 - Measure tumor volume at regular intervals to assess treatment efficacy.

Experimental Workflow

The following diagram outlines the key steps in an in vivo efficacy study of **CH6953755**.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for in vivo administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CH6953755 Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#ch6953755-administration-route-for-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com